molecular formula C21H24N2O3 B11117531 N-(4-acetylphenyl)-4-(hexanoylamino)benzamide

N-(4-acetylphenyl)-4-(hexanoylamino)benzamide

Cat. No.: B11117531
M. Wt: 352.4 g/mol
InChI Key: YRNHVNCDNRGQJE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(hexanoylamino)benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a hexanoylamino group attached to another benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-acetylphenyl)-4-(hexanoylamino)benzamide typically begins with the selection of appropriate starting materials such as 4-acetylphenylamine and 4-aminobenzamide.

    Acylation Reaction: The first step involves the acylation of 4-acetylphenylamine with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms N-(4-acetylphenyl)hexanamide.

    Coupling Reaction: The next step is the coupling of N-(4-acetylphenyl)hexanamide with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-4-(hexanoylamino)benzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry:

N-(4-acetylphenyl)-4-(hexanoylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology:

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amide functionality. It may also serve as a model compound for studying the behavior of similar amides in biological systems.

Medicine:

This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry:

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its ability to form stable amide bonds makes it suitable for applications requiring durable and resilient materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(hexanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The acetyl and hexanoylamino groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-(butanoylamino)benzamide
  • N-(4-acetylphenyl)-4-(pentanoylamino)benzamide
  • N-(4-acetylphenyl)-4-(octanoylamino)benzamide

Comparison:

N-(4-acetylphenyl)-4-(hexanoylamino)benzamide is unique due to the presence of a hexanoylamino group, which provides specific steric and electronic properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological activity. The hexanoylamino group offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-(hexanoylamino)benzamide

InChI

InChI=1S/C21H24N2O3/c1-3-4-5-6-20(25)22-18-13-9-17(10-14-18)21(26)23-19-11-7-16(8-12-19)15(2)24/h7-14H,3-6H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YRNHVNCDNRGQJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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